3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and tolyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from -78°C to 150°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its various functional groups could interact with biological targets, making it a candidate for drug development. Research might focus on its activity against specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-((4-bromophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
- (3-Amino-4-((4-methylphenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
- (3-Amino-4-((4-fluorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(p-tolyl)methanone
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine lies in its specific combination of functional groups and their positions on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-7-9-17(10-8-15)22(29)23-21(27)24(33(30,31)19-13-11-18(26)12-14-19)25(32-23)28-20-6-4-3-5-16(20)2/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYAUORKWGFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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